molecular formula C9H13N2O5P B1679659 Perzinfotel CAS No. 144912-63-0

Perzinfotel

Cat. No.: B1679659
CAS No.: 144912-63-0
M. Wt: 260.18 g/mol
InChI Key: BDABGOLMYNHHTR-UHFFFAOYSA-N
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Description

Perzinfotel, also known as 2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. It has been investigated for its neuroprotective effects, particularly in the treatment of stroke and neuropathic pain . Despite its promising profile, further development of this compound has been discontinued due to its limited oral bioavailability .

Mechanism of Action

Target of Action

Perzinfotel, also known as EAA-090, is a potent antagonist of the NMDA receptor . The NMDA receptor is a subtype of the glutamate receptor, which plays a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound acts as a competitive inhibitor at the NMDA-selective subtype of the glutamate receptor . This means it competes with the natural ligand (glutamate) for the same binding site on the receptor. When this compound binds to the receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the receptor’s function.

Pharmacokinetics

It is known that the oral bioavailability of this compound is only around 3-5% . This suggests that the compound may be poorly absorbed from the gastrointestinal tract, or it may be extensively metabolized before it reaches the systemic circulation.

Result of Action

This compound has been shown to have neuroprotective effects . It has been investigated for the treatment of stroke, but it lacks analgesic effects . Despite its potential benefits, the development of this drug has been discontinued due to its poor oral bioavailability .

Biochemical Analysis

Biochemical Properties

Perzinfotel plays a significant role in biochemical reactions by interacting with NMDA receptors, which are a subtype of glutamate receptors. These receptors are crucial for synaptic plasticity and memory function. This compound binds competitively to the glutamate site on the NMDA receptor, inhibiting its activity . This interaction prevents the excessive influx of calcium ions into neurons, thereby protecting them from excitotoxicity, which is a common pathway leading to neuronal damage in conditions like stroke .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neurons, it inhibits the overactivation of NMDA receptors, which can lead to cell death. By blocking these receptors, this compound helps maintain cellular homeostasis and prevents excitotoxic damage . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NMDA receptors .

Molecular Mechanism

At the molecular level, this compound acts as a competitive antagonist at the NMDA receptor. It binds to the glutamate site, preventing the receptor from being activated by its natural ligand, glutamate . This inhibition reduces the influx of calcium ions into the cell, which is a critical step in preventing excitotoxicity. Furthermore, this compound’s binding to the NMDA receptor can lead to changes in gene expression and enzyme activity, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, but its efficacy can diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in blood pressure and heart rate . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with NMDA receptors. It is metabolized primarily in the liver, where it undergoes various biochemical transformations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions influence its localization and accumulation in specific tissues, which can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cells, where it targets NMDA receptors located on the cell membrane . Its activity is influenced by its ability to reach these receptors and bind effectively. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perzinfotel involves the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere . The key steps include:

  • Formation of the bicyclic core structure.
  • Introduction of the phosphonic acid group.
  • Final purification to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound have not been extensively documented, likely due to its discontinued development. the synthesis would typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Perzinfotel undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Perzinfotel has been explored in various scientific research applications, including:

    Chemistry: As a model compound for studying NMDA receptor antagonists.

    Biology: Investigating its effects on neuronal cells and pathways.

    Medicine: Potential treatment for stroke and neuropathic pain

    Industry: Limited industrial applications due to its discontinued development.

Comparison with Similar Compounds

    Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic properties.

    Memantine: Used in the treatment of Alzheimer’s disease, also an NMDA receptor antagonist.

    Dextromethorphan: Commonly used as a cough suppressant, with NMDA receptor antagonist activity.

Uniqueness: Perzinfotel is unique due to its specific bicyclic structure and phosphonic acid group, which contribute to its potent NMDA receptor antagonism. Unlike some similar compounds, this compound lacks significant analgesic effects but shows a good safety profile .

Properties

IUPAC Name

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDABGOLMYNHHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162846
Record name Perzinfotel
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144912-63-0
Record name Perzinfotel
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Record name Perzinfotel [USAN:INN]
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Record name Perzinfotel
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Record name 144912-63-0
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Record name PERZINFOTEL
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Synthesis routes and methods

Procedure details

Under N2 bromotrimethylsilane (83 mL, 96.3 g, 0.63 mole; Aldrich 19,440-9) was added dropwise at a fast rate to a solution of [2-(8,9-dioxo-2.6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid diethyl ester (37.6 g, 0.12 mole) in methylene chloride (350 mL). The reaction mixture was kept in a water bath at approximately 20° C. for 15 hr. The clear solution was concentrated in vacuo and the foamy residue was taken up in acetone (600 mL) with vigorous shaking to result in a thin suspension. Water (50 mL, 2.78 moles) was added to give a gummy precipitate which solidified instantly. The suspension was shaken vigorously for 10 minutes, filtered and washed with acetone to give a yellow solid compound. The solids were taken up in boiling water (450 mL) and the hot solution was filtered through a fluted filter paper to remove a small amount of insoluble material. The clear aqueous solution was cooled in ice and crystallization began at once. The thick crystalline mass was diluted by slow addition of acetone (800 mL), kept cold for 1 hr, filtered and washed with acetone and then hexane to give the title compound as a pale yellow solid (20.2 g). A second crop from the mother liquor (100% purity by LC) yielded an additional amount (6.5 g) for a total yield of 87%. NMR (DMSO-d6, 400 Mhz): 1.90 (m, 4H), 3.25 (m, 2H), 3.36 (m, 2H), 3.84 (q, 2H), 8.45 (s, 1H). LC analysis: (Column: Nova Pak C18, 300×3.9 mm; Eluent: 20/80 MeOH/0.005 M Pic A; Flowrate: 1 mL/min; UV detectors at 210 nm). Analysis: Calc'd. for C9H13N2O5P.0.1H2O: C, 41.26; H, 5.08; N, 10.69%;
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

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